molecular formula C24H28N2O3 B602117 (S)-Indacaterol CAS No. 1235445-80-3

(S)-Indacaterol

Cat. No.: B602117
CAS No.: 1235445-80-3
M. Wt: 392.499
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and prolonged duration, making it a valuable therapeutic agent for managing respiratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Indacaterol involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Core: This is typically achieved through a Fischer indole synthesis.

    Introduction of the Chiral Center: The chiral center is introduced using asymmetric synthesis techniques, often involving chiral catalysts or chiral auxiliaries.

    Formation of the Side Chain: The side chain is introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Catalyst Selection: Choosing catalysts that provide high yield and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Using techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Indacaterol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.

Scientific Research Applications

(S)-Indacaterol has several scientific research applications, including:

    Chemistry: It is used as a model compound in the study of beta-2 adrenergic agonists.

    Biology: Research on its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensive studies on its efficacy and safety in treating respiratory diseases.

    Industry: Used in the development of new therapeutic agents and formulations for respiratory conditions.

Mechanism of Action

(S)-Indacaterol exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.

Comparison with Similar Compounds

    Formoterol: Another long-acting beta-2 adrenergic agonist with a similar mechanism of action but different pharmacokinetic properties.

    Salmeterol: Known for its prolonged duration of action but slower onset compared to (S)-Indacaterol.

    Olodaterol: A newer beta-2 agonist with a similar therapeutic profile.

Uniqueness: this compound is unique due to its rapid onset of action combined with a long duration, making it particularly effective for once-daily dosing in the management of COPD.

Properties

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUXBAOWHVOGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing this compound and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), this compound demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

  • Improved Breathlessness: Patients treated with this compound experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []
  • Enhanced Quality of Life: this compound-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

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